![molecular formula C7H16BrO4P B14310187 Diethyl [(2-bromoethoxy)methyl]phosphonate CAS No. 116384-57-7](/img/structure/B14310187.png)
Diethyl [(2-bromoethoxy)methyl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl [(2-bromoethoxy)methyl]phosphonate is an organophosphorus compound with the molecular formula C6H14BrO3PThis compound is used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry .
Vorbereitungsmethoden
Diethyl [(2-bromoethoxy)methyl]phosphonate can be synthesized through several methods. One common synthetic route involves the reaction of diethyl phosphite with 2-bromoethanol under basic conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate and is carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Analyse Chemischer Reaktionen
Diethyl [(2-bromoethoxy)methyl]phosphonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: It is used in radical coupling reactions to form carbon-carbon bonds.
Cross-Coupling Reactions: It can be involved in cross-coupling reactions such as Negishi alkyl-aryl cross-coupling .
Common reagents and conditions for these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF or DMF. The major products formed depend on the specific nucleophile or coupling partner used in the reaction .
Wissenschaftliche Forschungsanwendungen
Diethyl [(2-bromoethoxy)methyl]phosphonate has several scientific research applications:
Chemistry: It is used in the synthesis of organosoluble zirconium phosphonate nanocomposites and hydrolytically stable phosphonic acids for dental adhesives
Biology: It is employed in click-chemistry and asymmetric epoxidation of unfunctionalized olefins.
Industry: It is used in the production of various phosphonate-based materials and as a reactant in the synthesis of other organophosphorus compounds
Wirkmechanismus
The mechanism of action of diethyl [(2-bromoethoxy)methyl]phosphonate involves its ability to participate in various chemical reactions due to the presence of the bromine atom and the phosphonate group. The bromine atom can be easily replaced by other nucleophiles, making it a versatile intermediate in organic synthesis. The phosphonate group can form stable bonds with metals and other elements, making it useful in the synthesis of complex molecules .
Vergleich Mit ähnlichen Verbindungen
Diethyl [(2-bromoethoxy)methyl]phosphonate can be compared with other similar compounds such as:
Diethyl 2-bromoethylphosphonate: This compound has a similar structure but lacks the ethoxy group. .
Diethyl (methylthiomethyl)phosphonate: This compound contains a methylthio group instead of the bromoethoxy group. .
The uniqueness of this compound lies in its ability to undergo a wide range of chemical reactions and its applications in various fields of research and industry .
Eigenschaften
CAS-Nummer |
116384-57-7 |
|---|---|
Molekularformel |
C7H16BrO4P |
Molekulargewicht |
275.08 g/mol |
IUPAC-Name |
1-bromo-2-(diethoxyphosphorylmethoxy)ethane |
InChI |
InChI=1S/C7H16BrO4P/c1-3-11-13(9,12-4-2)7-10-6-5-8/h3-7H2,1-2H3 |
InChI-Schlüssel |
JCOLUXJISZCBEN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(COCCBr)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



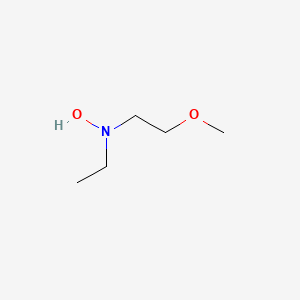
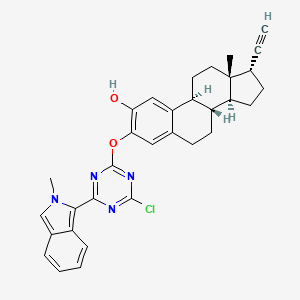
![2,2-Dimethyl-1,1-bis[(propan-2-yl)oxy]propane](/img/structure/B14310123.png)
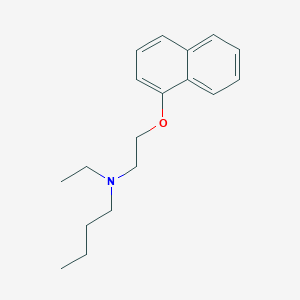
![4-[(4-Cyanophenyl)tellanyl]benzamide](/img/structure/B14310129.png)
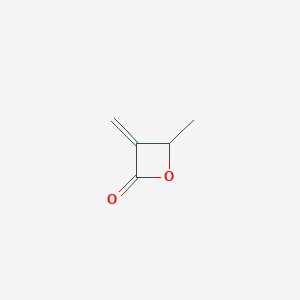
![Ethyl {[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetate](/img/structure/B14310138.png)
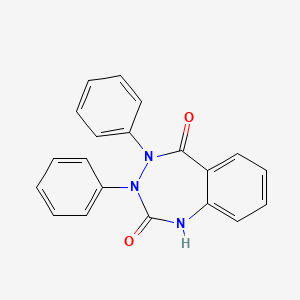
![5-[(5-Amino-6-chloropyrimidin-4-yl)amino]pentan-1-ol](/img/structure/B14310164.png)
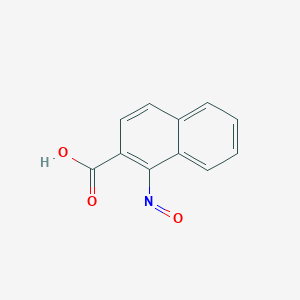
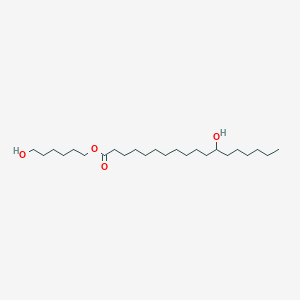
![2-(Heptylsulfanyl)-5-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B14310177.png)
![N-(4-Aminophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide](/img/structure/B14310185.png)
